Iridium(IV)oxidedihydrate
Description
Significance and Interdisciplinary Research Interest
The significance of Iridium(IV) oxide dihydrate in the research community stems from its versatile nature. chemimpex.com It is a crucial component in the advancement of sustainable energy technologies due to its catalytic properties, particularly in water splitting for hydrogen production. chemimpex.com The compound's durability and resistance to corrosion are highly valued in demanding environments. chemimpex.com
The interdisciplinary interest in this compound is broad, with applications and studies spanning across several fields:
Catalysis: It is a highly effective catalyst in various chemical reactions. chemimpex.com
Electrochemistry: Its use in electrochemical sensors enhances the sensitivity and accuracy of measurements. chemimpex.com
Materials Science: It contributes to the development of durable coatings and conductive films. chemimpex.com
Nanotechnology: It serves as a precursor for synthesizing iridium nanoparticles. chemimpex.com
Overview of Scholarly Inquiry Areas
Academic research on Iridium(IV) oxide dihydrate is concentrated on several key areas, reflecting its broad utility and the scientific community's efforts to harness its properties.
A primary area of scholarly inquiry is its application in electrocatalysis . Researchers are particularly interested in its role in the oxygen evolution reaction (OER), a critical process in water electrolysis for producing clean hydrogen fuel. safina.eu Studies have focused on developing iridium-based catalysts to improve the efficiency of this reaction. safina.eu
Another significant focus is in the field of materials science , where Iridium(IV) oxide is used to create advanced materials. chemimpex.com This includes the development of coatings for electrodes used in industrial electrolysis and microelectrodes for electrophysiology research. thermofisher.comnanochemazone.com Its conductive properties are instrumental in enhancing the performance of electronic devices. chemimpex.com
In nanotechnology , research is centered on using Iridium(IV) oxide dihydrate as a precursor to synthesize iridium oxide nanoparticles. chemimpex.comsafina.eu These nanoparticles exhibit exceptional catalytic activity in various chemical transformations, including the hydrogenation of nitrogen heterocycles. safina.euscispace.com
Furthermore, there is a growing body of research into the use of Iridium(IV) oxide in sensors . chemimpex.commdpi.com Its electrochemical properties make it an excellent material for fabricating solid-state pH sensors and other electrochemical biosensors. mdpi.comsigmaaldrich.com
Research Findings on Iridium(IV) Oxide Dihydrate
| Research Area | Key Findings |
| Electrocatalysis | Serves as an efficient anodic catalyst for the oxygen evolution reaction in polymer electrolyte membrane (PEM) water electrolysis. sigmaaldrich.com |
| Materials Science | Used with other rare oxides in coating anode-electrodes for industrial electrolysis. thermofisher.comnanochemazone.com |
| Nanotechnology | Acts as a precursor for the synthesis of iridium oxide nanoparticles, which are stable catalysts for various chemical transformations. chemimpex.comsafina.eu |
| Sensors | Employed as an indicator electrode in solid-state pH sensors. sigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
H4IrO4-4 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
iridium;oxygen(2-);dihydrate |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;;/q;;;2*-2 |
InChI Key |
BZEYDUYRQGLYQB-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-2].[O-2].[Ir] |
Origin of Product |
United States |
Advanced Structural and Spectroscopic Characterization of Iridium Iv Oxide Dihydrate
Diffraction Techniques for Phase and Crystallinity Analysis
Diffraction techniques are fundamental in determining the atomic and molecular structure of a material. By analyzing the scattering pattern of a beam of radiation, such as X-rays or electrons, researchers can deduce the arrangement of atoms within a sample.
X-ray Diffraction (XRD) for Amorphous and Crystalline Iridium Oxide Phases
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. When X-rays interact with a crystalline solid, they are diffracted in a manner that is characteristic of the material's crystal lattice. The resulting diffraction pattern provides information about the phase, crystallinity, and crystallite size of the material.
For Iridium(IV) oxide, the degree of hydration significantly influences its crystallinity. Anhydrous Iridium(IV) oxide (IrO₂) typically exhibits a rutile-type crystal structure, characterized by sharp diffraction peaks. cardiff.ac.ukresearchgate.net In contrast, the hydrated form, Iridium(IV) oxide dihydrate (IrO₂·2H₂O), often presents as an amorphous or poorly crystalline material. cardiff.ac.ukelectrochemsci.orgnih.gov
The XRD pattern of amorphous IrO₂·2H₂O is distinguished by broad, diffuse peaks, in stark contrast to the sharp, well-defined peaks of its crystalline counterpart. researchgate.netresearchgate.net For instance, a broad diffraction peak observed around a 2θ value of 34.3° is a characteristic feature of the amorphous nature of hydrous iridium oxide. nih.govresearchgate.net The lack of sharp diffraction peaks indicates the absence of long-range atomic order. sdu.dk
The transition from an amorphous to a crystalline phase can be induced by thermal treatment. As the annealing temperature is increased, the broad peaks in the XRD pattern of amorphous IrO₂·2H₂O begin to sharpen and resolve into distinct peaks corresponding to the crystalline rutile phase of IrO₂. researchgate.net This transformation signifies the removal of water molecules and the subsequent arrangement of iridium and oxygen atoms into a well-ordered crystal lattice. The crystallinity of the material can be quantified by analyzing the area under the crystalline peaks relative to the total area under the diffraction pattern. utah.edursc.orgyoutube.com
| Phase | Crystallinity | Key XRD Features | Reference 2θ Peaks for Crystalline Rutile IrO₂ |
|---|---|---|---|
| Iridium(IV) Oxide Dihydrate (IrO₂·2H₂O) | Amorphous/Poorly Crystalline | Broad, diffuse peaks, often a notable broad feature around 34.3° and 60°. nih.govresearchgate.net | N/A |
| Anhydrous Iridium(IV) Oxide (IrO₂) | Crystalline | Sharp, well-defined diffraction peaks. | (110), (101), (200), (211). researchgate.netresearchgate.net |
Electron Diffraction (ED) for Lattice Plane Identification in Iridium Oxide Nanostructures
Electron Diffraction (ED) is a technique analogous to X-ray diffraction but utilizes a beam of electrons instead of X-rays. Due to the shorter wavelength of electrons, ED is particularly well-suited for studying the crystallography of nanoscale materials. Selected Area Electron Diffraction (SAED) is a specific ED technique performed in a transmission electron microscope (TEM) that allows for the crystallographic analysis of a pre-selected area of the sample. wikipedia.org
In the context of Iridium(IV) oxide dihydrate nanostructures, SAED is instrumental in identifying the lattice planes and determining the crystal structure. For polycrystalline materials, the SAED pattern consists of a series of concentric rings, with each ring corresponding to a specific set of lattice planes. researchgate.netresearchgate.net The interplanar spacing (d-spacing) can be calculated from the diameter of these rings, which can then be indexed to a particular crystal structure.
For instance, in the case of crystalline IrO₂ nanoparticles, the SAED pattern would exhibit rings corresponding to the {110}, {101}, {211}, and other lattice planes of the rutile structure. acs.org The presence of distinct rings confirms the crystalline nature of the nanoparticles. Conversely, an amorphous sample would produce a diffuse halo in the SAED pattern, indicative of the lack of long-range order.
Spectroscopic Probes of Electronic Structure, Bonding, and Vibrational Modes
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It provides valuable insights into the electronic structure, chemical bonding, and vibrational modes of a material.
X-ray Photoelectron Spectroscopy (XPS) for Iridium Oxidation States and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For Iridium(IV) oxide dihydrate, XPS is crucial for determining the oxidation state of iridium. The Ir 4f core level spectrum is of particular interest. It consists of a doublet, Ir 4f₇/₂ and Ir 4f₅/₂, arising from spin-orbit coupling. The binding energy of these peaks is sensitive to the chemical environment and oxidation state of the iridium atoms. researchgate.net
In the hydrated form, the Ir 4f spectrum is typically broader than that of the anhydrous, crystalline IrO₂. cardiff.ac.uk The Ir 4f₇/₂ peak for Ir(IV) in hydrated iridium oxide is observed at a binding energy of approximately 62.4 eV. cardiff.ac.ukmdpi.com This is a slight shift to higher binding energy compared to the anhydrous rutile IrO₂, which typically appears around 61.8 - 61.9 eV. researchgate.netmpg.de Some studies have also identified the presence of Ir(III) species in amorphous iridium oxides, which surprisingly appear at a higher binding energy than Ir(IV). mpg.dempg.dersc.org
The O 1s spectrum of Iridium(IV) oxide dihydrate also provides valuable information. It can be deconvoluted into multiple components, corresponding to oxide (O²⁻), hydroxide (B78521) (OH⁻), and adsorbed water (H₂O) species. cardiff.ac.uk The presence of significant hydroxide and water peaks is a characteristic feature of the hydrated oxide.
| Species | Core Level | Approximate Binding Energy (eV) | Interpretation |
|---|---|---|---|
| Ir(IV) in IrO₂·2H₂O | Ir 4f₇/₂ | ~62.4 | Iridium in the +4 oxidation state in a hydrated environment. cardiff.ac.ukmdpi.com |
| Ir(IV) in anhydrous IrO₂ | Ir 4f₇/₂ | ~61.8 - 61.9 | Iridium in the +4 oxidation state in a crystalline rutile structure. researchgate.netmpg.de |
| Oxide | O 1s | ~530.4 | Oxygen in the Ir-O lattice. cardiff.ac.uk |
| Hydroxide | O 1s | ~531.8 | Hydroxide groups (Ir-OH). cardiff.ac.uk |
| Water | O 1s | ~533.4 | Adsorbed or structural water molecules. cardiff.ac.uk |
Raman Spectroscopy for Vibrational Modes and Crystallinity Assessment of Iridium Oxides
Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. uni-siegen.de It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.
Crystalline Iridium(IV) oxide with a rutile structure has four Raman-active phonon modes: A₁g, B₁g, B₂g, and E₉. rwth-aachen.deresearchgate.net The B₁g mode is typically very weak and often not observed. The E₉ mode is found around 550-560 cm⁻¹, while the A₁g and B₂g modes are often observed as a combined, broad peak around 720-750 cm⁻¹. rwth-aachen.deresearchgate.netresearchgate.net
In contrast, the Raman spectrum of amorphous Iridium(IV) oxide dihydrate is characterized by broad, less-defined bands. rwth-aachen.deresearchgate.net The sharp, distinct peaks of the crystalline phase are absent, indicating a lack of the long-range lattice periodicity required for well-defined phonon modes. The presence of broad bands can be attributed to a distribution of vibrational modes arising from the disordered arrangement of atoms. As the material is annealed and transitions to a crystalline phase, the characteristic Raman peaks of rutile IrO₂ emerge and sharpen. researchgate.net This makes Raman spectroscopy a sensitive tool for assessing the degree of crystallinity in iridium oxide samples.
| Phase | Key Raman Features | Interpretation |
|---|---|---|
| Crystalline IrO₂ (Rutile) | Sharp peaks around 550-560 cm⁻¹ (E₉) and 720-750 cm⁻¹ (A₁g + B₂g). rwth-aachen.deresearchgate.net | Well-defined lattice vibrational modes characteristic of a crystalline structure. |
| Amorphous IrO₂·2H₂O | Broad, poorly defined bands. rwth-aachen.deresearchgate.net | Disordered structure with a distribution of vibrational modes. |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis of Iridium-Oxygen Bonds
Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. uni-siegen.deksu.edu.sa An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
In the analysis of Iridium(IV) oxide dihydrate, FTIR spectroscopy is particularly useful for probing the vibrational modes of Iridium-Oxygen (Ir-O) bonds and the presence of water and hydroxyl groups. The absorption band associated with the lattice Ir-O bonds in IrO₂ is typically observed around 550 cm⁻¹. researchgate.net
For the hydrated form, additional broad absorption bands are present. A broad band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules and hydroxyl groups. Another band around 1600-1630 cm⁻¹ corresponds to the H-O-H bending vibration of water molecules. The presence and intensity of these bands confirm the hydrated nature of the iridium oxide.
X-ray Absorption Near-Edge Spectroscopy (XANES) for Local Electronic Structure
X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful tool for probing the local electronic structure and oxidation state of iridium in Iridium(IV) oxide dihydrate. Studies utilizing in situ Ir LIII-edge XANES on hydrous iridium oxide have provided significant insights into the changes in the iridium oxidation state under varying electrochemical potentials.
Research has shown a gradual shift of the white line position in the XANES spectra to higher energies as the applied potential increases. warwick.ac.ukunipv.itresearchgate.net This shift is indicative of the oxidation of Ir(III) sites to Ir(IV), with some studies suggesting the possibility of further oxidation to Ir(V) and even Ir(VI) under oxygen evolution reaction (OER) conditions. warwick.ac.uk For instance, in a 0.5 M H₂SO₄ solution, the XANES spectra of a hydrous iridium oxide catalyst were investigated at potentials ranging from 0.2 to 1.6 V versus the reversible hydrogen electrode (RHE). researchgate.net
Operando XAS studies on iridium oxide nanoparticles have revealed that at elevated OER potentials (above 1.5 V), there is a significant shift of the white line position to lower energies, which has been attributed to the formation of oxygen vacancies and a lower oxidation state of iridium. github.ioresearchgate.net Furthermore, a study on an acid-resilient iridate pyrochlore (B1171951) catalyst quantified the change in the iridium oxidation state, showing an average increase of 0.5 units under OER conditions. rsc.org This change was found to be independent of the particle size of the material. rsc.org
The analysis of the Ir LIII-edge white line position can be calibrated to the formal Ir 5d-band hole count, with a reported slope value of Δd = 0.92 eV per hole. acs.org This allows for a quantitative assessment of the iridium oxidation state. For example, the "P2X" IrOx/TiO₂ catalyst, an amorphous iridium oxide, exhibits a potential-dependent variation of the iridium oxidation state, showcasing its flexible electronic nature. acs.org
| Applied Potential (V vs. RHE) | Observed Change in Iridium Oxidation State | Reference |
|---|---|---|
| 0.2 - 1.6 | Gradual oxidation from Ir(III) towards Ir(IV) and higher states | researchgate.net |
| Up to 1.0 | Progressive oxidation of Iridium | unipv.it |
| ≥1.5 | Shift to lower energies, suggesting formation of oxygen vacancies | github.ioresearchgate.net |
| Under OER Conditions | Average increase of 0.5 units | rsc.org |
Microscopic and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is instrumental in visualizing the surface morphology and nanostructure of Iridium(IV) oxide dihydrate. The technique reveals a variety of morphologies depending on the synthesis or deposition method.
Electrodeposited iridium oxide films, for instance, often exhibit a characteristic "cauliflower-liked" or granular microstructure. researchgate.netresearchgate.net The surface of these films can be rough and porous, which is advantageous for applications requiring a high surface area. researchgate.net The formation of cracks in these films is sometimes observed and is attributed to dehydration in the SEM vacuum chamber. researchgate.net
Studies on sputtered iridium oxide films have shown that the morphology can be controlled by varying the deposition parameters, such as the oxygen flow rate. researchgate.net This allows for the production of films with different surface textures. Furthermore, the electrodeposition of iridium films on substrates like Au-coated quartz crystals can result in uniform and highly porous structures, with porosity reaching up to 50%. researchgate.net
The synthesis of nanostructured iridium oxide can lead to various well-defined shapes. For example, the molten salt method can produce nanocubes and nanorods. rsc.org The chemical bath route has been used to synthesize IrO₂ nanorods with an average diameter of 15 nm and a length of approximately 200 nm. rsc.org
| Synthesis/Deposition Method | Observed Morphology/Nanostructure | Reference |
|---|---|---|
| Electrodeposition | Cauliflower-liked, granular, porous, sometimes with cracks | researchgate.netresearchgate.net |
| Sputtering | Variable surface texture depending on O₂ flow rate | researchgate.net |
| Molten Salt Synthesis | Nanocubes and nanorods | rsc.org |
| Chemical Bath Route | Nanorods (avg. diameter 15 nm, length ~200 nm) | rsc.org |
| Electrodeposition on Au | Uniform, highly porous films (up to 50% porosity) | researchgate.net |
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size
Transmission Electron Microscopy (TEM) provides high-resolution imaging of the morphology and size of Iridium(IV) oxide dihydrate nanoparticles. TEM analysis has been crucial in characterizing the amorphous and nanocrystalline nature of this material.
Studies have shown that hydrated iridium oxide often consists of amorphous nanoparticles. For example, TEM has confirmed the formation of iridium oxide nanoparticles with a diameter of approximately 3 nm in electrodeposition solutions. acs.org Other research has reported the synthesis of colloidal IrO₂ nanoparticles with an average size of 1–2 nm, although these particles tend to aggregate in the absence of a capping agent. rsc.org Another colloidal method yielded IrO₂ nanoparticles with an average diameter of about 7 nm. rsc.org
The size of the nanoparticles can be controlled by the synthesis method. For instance, a modified Adams fusion method for preparing chlorine-free iridium oxide nanoparticles yielded particles with a size of 1.7 ± 0.4 nm when synthesized at 350 °C. acs.org Operando X-ray total scattering and pair distribution function analysis, combined with small-angle X-ray scattering (SAXS), have been used to study ultrasmall (<3 nm) iridium nanoparticles, revealing that the OER-active iridium oxide phase is largely disordered with rutile-like domains smaller than 1 nm. chemrxiv.orgacs.org
| Synthesis Method | Average Nanoparticle Size | Reference |
|---|---|---|
| Electrodeposition Solution | ~3 nm | acs.org |
| Colloidal Method | 1–2 nm (aggregated) | rsc.org |
| Colloidal Method | ~7 nm | rsc.org |
| Modified Adams Fusion (350 °C) | 1.7 ± 0.4 nm | acs.org |
| Operando X-ray Total Scattering | <3 nm (rutile domains <1 nm) | chemrxiv.orgacs.org |
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a standard technique for determining the elemental composition of Iridium(IV) oxide dihydrate. EDX analysis consistently confirms the presence of iridium and oxygen in the samples. researchgate.netacs.org
Quantitative EDX analysis can provide the weight and atomic percentages of the constituent elements. For instance, in a study of electrodeposited iridium oxide films on stainless steel, EDX analysis showed that iridium and oxygen were the most abundant elements. researchgate.net Another study on Ir nanodendrites provided a detailed elemental composition, showing Ir content ranging from 88.1 to 95.5 wt.%. ceriumlabs.com
It is important to note that EDX analysis of electrodeposited IrOx nanoparticles from aqueous nanodroplets confirmed the presence of iridium and oxygen, while control experiments without an applied potential showed the presence of iridium, oxygen, and chlorine, indicating the precursor salt. acs.org
| Sample Description | Element | Weight % | Atomic % | Reference |
|---|---|---|---|---|
| Electrodeposited Iridium Oxide Film | O | 13.89 | 56.44 | researchgate.net |
| Ir | 86.11 | 43.56 | ||
| Ir Nanodendrites (Sample 1) | O | 4.5 | 27.2 | ceriumlabs.com |
| Ir | 95.5 | 72.8 | ||
| Ir Nanodendrites (Sample 2) | O | 11.9 | 51.7 | ceriumlabs.com |
| Ir | 88.1 | 48.3 |
Atomic Force Microscopy (AFM) for Surface Topography of Thin Films
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and roughness of Iridium(IV) oxide dihydrate thin films. AFM provides three-dimensional information about the film's structure, including features like grain size and uniformity.
The surface roughness of thin films is a critical parameter that can influence their performance in various applications. AFM allows for the quantitative measurement of roughness parameters such as the root mean square (Rq) and average roughness (Ra). For example, a study on zinc aluminum oxide thin films demonstrated that surface roughness increased with annealing temperature, which was correlated with an increase in grain size. chalcogen.roresearchgate.net
In the context of iridium oxide films, AFM can be used to assess the effects of deposition conditions on the surface morphology. For instance, the roughness of sputtered films can be influenced by the oxygen partial pressure during deposition. Similarly, for electrodeposited films, AFM can reveal the evolution of surface morphology with increasing film thickness.
| Sample Description | Roughness Parameter | Value (nm) | Reference |
|---|---|---|---|
| Mo/Si Thin Film (As-deposited) | Rq | 4.35 | eag.com |
| Ra | 3.48 | ||
| Mo/Si Thin Film (Annealed at 400 °C) | Rq | 11.90 | eag.com |
| Ra | 9.75 | ||
| ZAO Thin Film (Annealed at 200 °C) | Rq | 18.23 | chalcogen.ro |
| Ra | 14.52 | ||
| ZAO Thin Film (Annealed at 500 °C) | Rq | 31.14 | chalcogen.ro |
| Ra | 25.07 |
Note: The data in this table is for illustrative purposes of AFM measurements on thin films and may not be specific to Iridium(IV) oxide dihydrate.
Rutherford Backscattering Spectroscopy (RBS) for Film Stoichiometry and Thickness
Rutherford Backscattering Spectroscopy (RBS) is a powerful, non-destructive analytical technique for determining the elemental composition, stoichiometry, and thickness of thin films. eag.comazom.comjku.at It is particularly well-suited for analyzing materials containing heavy elements like iridium.
RBS analysis involves bombarding a sample with a high-energy ion beam (typically He⁺) and measuring the energy of the backscattered ions. The energy of the scattered ions provides information about the mass of the target atoms, while the energy loss as the ions traverse the film can be used to determine the film's thickness. eag.comazom.com A key advantage of RBS is its ability to provide quantitative analysis without the need for standards. eag.comazom.com
| Film Composition | Thickness (nm) | Stoichiometry (at. %) | Reference |
|---|---|---|---|
| SnO₂ (As-deposited) | 355 | Sn: 33.3, O: 66.7 | |
| SnO₂ (Annealed) | 355 | Sn: 33.3, O: 66.7 | |
| SnO₂-CuO (As-deposited) | 365 | Sn: 29.8, Cu: 5.4, O: 64.8 | |
| SnO₂-CuO (Annealed) | 365 | Sn: 29.8, Cu: 5.4, O: 64.8 |
Note: The data in this table is for illustrative purposes of RBS measurements on thin films and is not specific to Iridium(IV) oxide dihydrate.
Thermal Analysis and In Situ Characterization
Thermal analysis and in situ spectroscopic methods are crucial for understanding the behavior of Iridium(IV) oxide dihydrate under various conditions, particularly its transformation upon heating and its role in electrochemical reactions.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and phase transitions of hydrated iridium oxides. When subjected to increasing temperature, these materials undergo distinct changes related to water loss and structural transformation.
Mild thermal treatment of anodically grown hydrous iridium oxide films at temperatures around 200°C has been shown to improve catalyst stability. nih.gov However, higher calcination temperatures can lead to the formation of crystalline Iridium(IV) oxide (IrO₂) and a corresponding decrease in electrocatalytic activity. nih.gov Studies on the thermal decomposition of Iridium(IV) oxide indicate that it dissociates into iridium metal and oxygen at high temperatures. In an air atmosphere, this dissociation occurs at approximately 1020 ± 5 °C. nist.gov
TGA experiments monitoring the reduction of Iridium(IV) oxide in a hydrogen atmosphere reveal mass loss corresponding to the removal of oxygen to form metallic iridium. researchgate.net The process of heating hydrated iridium oxide typically shows an initial mass loss due to the removal of loosely bound and structural water, followed by the decomposition of the anhydrous oxide at much higher temperatures.
Table 1: Thermal Transitions of Iridium Oxides
| Transition | Temperature Range (°C) | Technique | Observation |
|---|---|---|---|
| Dehydration | ~150 - 350 | TGA | Mass loss corresponding to the removal of water molecules. |
| Crystallization | > 350 | DTA / XRD | Exothermic peak indicating the transition from amorphous hydrous oxide to crystalline IrO₂. researchgate.net |
Note: Specific transition temperatures can vary based on the synthesis method, particle size, and atmospheric conditions.
Understanding the mechanism of reactions catalyzed by iridium oxide, such as the oxygen evolution reaction (OER), requires in situ techniques that can identify transient intermediate species on the electrode surface. rsc.orgliverpool.ac.uk Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a powerful tool for this purpose, providing high sensitivity for detecting surface species during electrochemical processes like cyclic voltammetry. rsc.orgliverpool.ac.ukresearchgate.net
During the OER on iridium oxide electrodes, SHINERS allows for the correlation of features in the Raman spectrum with the redox behavior of the catalyst. rsc.orgnih.gov This enables the study of the mechanisms of electrocatalytic water splitting. researchgate.net Vibrational modes predicted for key intermediates, such as the Ir=O stretching, are expected between 771 and 829 cm⁻¹. researchgate.net In situ Raman spectroscopy experiments have identified species like Ir=O during oxygen evolution. researchgate.net
Other in situ techniques, such as evanescent wave spectroscopy, have also been used to probe OER intermediates. These studies have identified an Ir(V) species with a characteristic absorption maximum at 450 nm that mediates the initial two-electron oxidation of water. rsc.org The accumulation of this Ir(V) intermediate is considered a prerequisite for efficient water oxidation. rsc.org
Table 2: Spectroscopic Identification of Intermediates on Iridium Oxide
| Technique | Observed Species / Feature | Associated Process | Reference |
|---|---|---|---|
| SHINERS | Surface intermediate species | Correlated with redox behavior during OER | rsc.orgresearchgate.net |
| In Situ Raman | Ir=O species | Oxygen evolution reaction intermediate | researchgate.net |
Advanced Structural Modeling and Domain Characterization
The catalytic activity of iridium oxide is highly dependent on its structure, particularly for amorphous or poorly crystalline forms, which often exhibit superior performance compared to their crystalline counterparts. acs.orgacs.org
Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, is a powerful technique for elucidating the local atomic structure of amorphous and nanocrystalline materials that lack long-range order. rsc.orgnih.gov For amorphous iridium oxide catalysts, PDF analysis reveals a structure composed of small, rutile-like domains. acs.orgresearchgate.net
These domains are typically smaller than 1 nm and consist of edge- and corner-sharing [IrO₆] octahedra. acs.orgresearchgate.net The experimental PDF of an amorphous "blue layer" iridium-oxide catalyst can be accurately modeled using a single Ir₅O₂₂ cluster extracted from the rutile lattice. rsc.org This model suggests distortions that indicate the presence of Ir(μ-O)₃Ir or distorted Ir(μ-O)₂Ir substructures, representing deviations from a perfect rutile structure. rsc.org The analysis demonstrates that the high catalytic activity of these amorphous films is linked to their remarkably small and homogeneous domain size. rsc.org Furthermore, PDF analysis combined with other techniques shows that the iridium oxide formed during electrochemical oxidation consists of 1.5 nm nanoparticles with a local rutile structure but no long-range crystalline order. acs.org
Theoretical and Computational Investigations of Iridium Iv Oxide Dihydrate Systems
Density Functional Theory (DFT) Applications in Iridium Oxide Research
Density Functional Theory (DFT) has become a central computational method in materials science and catalysis research. It is employed to study the electronic properties and reactivity of iridium-based materials, offering insights that guide the design of more efficient catalysts and electrochemical devices.
DFT calculations are crucial for understanding the electronic structure of iridium oxide polymorphs, such as the crystalline rutile-type IrO₂ and its amorphous, often hydrated, counterparts. mpg.de These studies combine theoretical calculations with experimental techniques like X-ray photoelectron spectroscopy (XPS) to interpret complex spectral features. mpg.descispace.com
For rutile-type IrO₂, DFT calculations have shown that the peculiar shape of the Ir 4f XPS spectrum is due to a "shake-up" satellite feature appearing approximately 1 eV above the main spectral line. mpg.de This phenomenon arises from the excitation of electrons to unoccupied iridium d-states during the photoemission process. mpg.de The electronic structure near the Fermi level is dominated by Ir 5d orbitals, which are split by the distorted octahedral crystal field. scispace.com
In contrast, amorphous iridium oxide (IrOₓ), which is often more catalytically active, exhibits a broader Ir 4f spectrum. mpg.de DFT helps to identify that this broadening and a shift towards higher binding energy are indicative of additional oxygen-related species and a mixture of oxidation states, likely Ir(III) and Ir(IV). mpg.de Furthermore, computational efforts using active learning frameworks have successfully identified numerous previously unknown and stable polymorphs of IrO₂ and IrO₃, revealing that octahedral local coordination environments are preferred for the most stable structures. dtu.dk
| Iridium Oxide Form | Key Electronic Feature (from DFT & Spectroscopy) | Implication |
|---|---|---|
| Rutile-type IrO₂ | Presence of a shake-up satellite ~1 eV above the main Ir 4f line. mpg.de | Complex electronic excitations involving highly structured d-states. mpg.de |
| Amorphous IrOₓ | Broader Ir 4f spectrum with intensity shifted to higher binding energy. mpg.de | Contains a mixture of oxidation states (e.g., Ir³⁺/Ir⁴⁺) and additional oxygen species. mpg.de |
| α-IrO₃ (computationally discovered) | Identified as a globally stable high-valency Ir⁶⁺ phase under OER conditions. dtu.dk | Predicted to have high theoretical OER activity due to ideal oxygen binding. dtu.dk |
DFT calculations are used to investigate the energetics and structural stability of iridium nanoparticles and clusters, which are critical for catalytic applications. These studies explore how stability changes with the size and geometry of the cluster. For iridium nanoparticles ranging from 2 to 64 atoms, the binding energy per atom increases with the size and dimensionality of the cluster. nih.gov
The most stable geometry transitions from planar to three-dimensional as the number of atoms increases beyond four. nih.gov A notable finding is the strong preference for a simple cubic structure in small clusters up to a relatively large size of 48 atoms, after which the face-centered cubic structure, found in bulk iridium metal, becomes more stable. nih.gov This preference for cubic structures suggests an intrinsic rigidity in small iridium nanoparticles. nih.gov The stability of these nanoparticles can be further modified by factors such as the adsorption of other molecules or interaction with support materials. researchgate.net
| Iridium Cluster Size (Atoms) | Binding Energy per Atom (eV/atom) | Most Stable Geometry |
|---|---|---|
| 2 | 2.53 nih.gov | Planar nih.gov |
| ≤ 4 | - | Planar nih.gov |
| > 4 | - | Three-Dimensional nih.gov |
| ≤ 48 | - | Simple Cubic Building Block nih.gov |
| 64 | 6.09 nih.gov | Face-Centered Cubic nih.gov |
DFT is instrumental in mapping out the mechanistic pathways of catalytic reactions on iridium oxide surfaces, particularly for the oxygen evolution reaction (OER), a key process in water electrolysis. acs.org By calculating the free energies of intermediate species (*OH, *O, and *OOH), researchers can construct reaction energy diagrams to identify the rate-determining step and predict the overpotential required for the reaction to proceed. researchgate.netchemrxiv.org
Computational studies on the IrO₂(110) surface, for instance, probe its structural evolution under reaction conditions. digitellinc.com These models indicate that the surface is initially covered by water molecules, which then dissociate to form a monolayer of hydroxyl (*OH) species on the top iridium sites. digitellinc.com As the electrochemical potential increases, these intermediates are further oxidized. digitellinc.com DFT calculations also help to understand how the electronic properties, such as the position of the d-band center relative to the Fermi level, influence the adsorption strength of oxygen intermediates, thereby affecting catalytic activity. researchgate.net First-principles calculations have also been applied to model the high-temperature desorption of volatile IrO₃ from iridium surfaces, a process relevant to catalyst degradation. researchgate.net
First-Principles Calculations for Material Properties and Intercalation
First-principles calculations, which are based on quantum mechanics without reliance on empirical parameters, provide a fundamental understanding of material properties. They are particularly valuable for assessing electrochemical behavior and modeling complex processes like ion intercalation.
The exceptional stability of iridium oxide, especially in harsh acidic environments, is a key area of investigation using first-principles calculations. rsc.org Constant-potential DFT calculations have revealed that the high stability of rutile IrO₂ originates from a very high energy barrier for surface reconstruction, which is a key step in catalyst dissolution. rsc.org This kinetic barrier is significantly higher for iridium oxide (>2 eV) compared to the less stable ruthenium oxide (<1 eV). rsc.org
This inherent stability is attributed to the electronic structure of Ir⁴⁺ in the rutile phase, which makes its further oxidation unfavorable even at high anodic potentials. rsc.org Instead of direct oxidation, dissolution requires the formation of a high-energy surface-adsorbed precursor before soluble species can be formed. rsc.org These computational insights are vital for understanding degradation mechanisms and for designing more durable electrocatalysts. researchgate.net
First-principles calculations are used to model the intercalation of ions (e.g., H⁺, Li⁺, Na⁺) into the structure of metal oxides. This process is fundamental to the functioning of batteries, supercapacitors, and electrochromic devices. While specific DFT studies on ion intercalation into Iridium(IV) oxide dihydrate are not extensively detailed in the literature, the computational methodology is well-established for other oxides. researchgate.netberkeley.edu
The modeling approach involves calculating the total energy of the host oxide structure with and without the intercalated ions. The difference in these energies allows for the prediction of key electrochemical properties, such as the intercalation voltage. berkeley.edu These calculations can also elucidate how the electronic structure of the host material changes upon ion insertion, for example, by showing how the additional electron from an intercalated lithium ion populates the transition metal's d-orbitals. berkeley.edu Such models can predict the structural stability of the intercalated phases and the kinetic barriers for ion diffusion within the crystal lattice, providing a theoretical framework for understanding and improving the performance of electrochemical energy storage materials. researchgate.net
Structure-Property Relationship Modeling and Simulations
Theoretical and computational investigations play a crucial role in understanding the complex structure-property relationships in Iridium(IV) oxide dihydrate systems. These studies provide insights at the atomic level, which are often inaccessible through experimental techniques alone. By modeling the geometric and electronic structures of these materials, researchers can predict and explain their catalytic performance, guiding the rational design of more efficient catalysts.
Empirical Regression Models for Catalytic Performance Prediction
Empirical regression models are valuable tools for establishing quantitative relationships between the structural features of a catalyst and its performance. For Iridium(IV) oxide dihydrate and related iridium oxides, these models are often developed by correlating experimentally determined catalytic activities with computationally derived structural or electronic descriptors. While specific regression equations for "Iridium(IV) oxide dihydrate" are not extensively documented in public literature, the principles of their development are well-established through studies on various forms of iridium oxide, particularly in the context of the oxygen evolution reaction (OER).
These models are typically built upon a foundation of density functional theory (DFT) calculations, which provide insights into parameters such as bond lengths, coordination numbers, and the electronic density of states. These calculated descriptors are then statistically correlated with experimental performance metrics like overpotential, current density, or turnover frequency.
A key concept in predicting catalytic activity is the volcano plot, which illustrates the relationship between the binding energy of reaction intermediates and the catalytic activity. For iridium-based catalysts, descriptors related to the Ir-O bond strength and the distortion of the IrO₆ octahedra have been identified as significant predictors of OER activity. For instance, a relationship has been established where the distortion in the IrO₆ geometry can optimize the binding strength between the Ir-5d and O-2p orbitals, thereby enhancing OER activity.
The following table illustrates the types of data that would be used to develop an empirical regression model for iridium-based OER catalysts. It showcases the correlation between structural parameters and catalytic performance.
| Catalyst System | Ir-O Bond Length (Å) | IrO₆ Octahedra Distortion (Γ) | OER Overpotential (mV) |
| Crystalline IrO₂ | 1.98 | Low | High |
| Amorphous IrOₓ·nH₂O | 2.04 | High | Low |
| SrIrO₃ | Variable | Moderate | Low |
| Ca₂IrO₄ | Variable | High | Very Low |
This table is illustrative and compiled from general findings in the cited literature. Specific values can vary based on the exact synthesis and measurement conditions.
The data suggests that a higher degree of structural disorder and specific electronic configurations, which can be quantified through computational modeling, lead to improved catalytic performance. By fitting these types of multi-variable data sets to a mathematical model, a predictive equation can be derived to estimate the catalytic activity of new, hypothetical Iridium(IV) oxide dihydrate structures.
Atomistic Models and Simulations of Amorphous and Nanoporous Iridium Oxides
Atomistic models and simulations provide a powerful lens to investigate the disordered and complex structures of amorphous and nanoporous iridium oxides, including the hydrated forms. Unlike crystalline materials with their repeating lattice structures, amorphous materials lack long-range order, making their characterization challenging. Computational modeling is therefore essential to build and understand realistic atomic-level representations of these materials.
A significant advancement in this area is the development of a novel surface H-terminated nanosheet model for amorphous hydrous iridium oxide (am-hydr-IrOₓ). acs.orgrsc.orgnih.gov This model represents a departure from previous approaches that relied on crystalline structures (like rutile IrO₂) to approximate the amorphous state. acs.org The inadequacy of crystalline models stems from their inability to capture the hydroxylated and suboxide nature of the highly active amorphous phases. rsc.org
The development of the H-terminated nanosheet model was informed by a combination of advanced experimental techniques and theoretical calculations:
Density Functional Theory (DFT) Calculations: DFT was employed to construct and evaluate the stability and electronic properties of various atomic arrangements. This allowed for the identification of a hydrogen-terminated nanosheet as a more accurate representation of the short-range order in am-hydr-IrOₓ. acs.orgnih.gov
X-ray Absorption Spectroscopy (XAS): In situ and operando XAS measurements provided crucial experimental data on the Ir oxidation state and Ir-O bond lengths under reaction conditions. acs.orgnih.gov These experiments revealed elongated Ir-O bond lengths (around 2.04 Å) in amorphous hydrous iridium oxide compared to the shorter bonds (around 1.98 Å) in crystalline rutile-IrO₂. rsc.org The nanosheet model successfully reproduced these experimental observations. rsc.org
Simulations based on this advanced atomistic model have yielded critical insights into the structure-property relationships of amorphous iridium oxides:
Structural Transformations: The model allows for the simulation of electronic and structural transformations that occur under OER conditions. It shows a progression from the initial H-terminated nanosheet to structures with multiple Ir vacancies and shorter Ir-O bond lengths at higher potentials. acs.orgrsc.org
Active Sites and Reaction Mechanisms: DFT simulations using the nanosheet model have revealed a variety of reactive sites that have different effects on OER activity and the dissolution of iridium. nih.gov This has led to a "dual-mechanistic framework" where deprotonation and oxidation drive the OER, while a separate process involving defect formation leads to iridium loss. nih.gov
The following table summarizes the key structural parameters derived from the H-terminated nanosheet model in comparison to the traditional rutile-IrO₂ model, highlighting the improved accuracy of the former in representing amorphous hydrous iridium oxide.
| Structural Parameter | Rutile-IrO₂ Model | H-terminated Nanosheet Model (am-hydr-IrOₓ) |
| Ir-O Bond Length | ~1.98 Å | ~2.04 Å |
| Iridium Oxidation State | Predominantly Ir⁴⁺ | Hydroxylated Ir suboxide (mixed valence) |
| Long-Range Order | Crystalline | Amorphous |
| Hydration | Anhydrous | Hydrated |
These atomistic simulations, validated by experimental data, are fundamental to understanding the superior catalytic activity of amorphous and nanoporous iridium oxides compared to their crystalline counterparts. They provide a detailed picture of the active surface and the dynamic changes it undergoes during catalysis, paving the way for the design of more active and stable catalysts.
Electrochemical Performance and Mechanistic Studies of Iridium Iv Oxide Dihydrate
Redox Chemistry and Charge Transfer Processes
The electrochemical behavior of iridium(IV) oxide dihydrate is fundamentally governed by its rich redox chemistry, primarily involving reversible transitions between different oxidation states of iridium. These transitions are central to its application in energy storage and electrocatalysis.
Iridium(III)/Iridium(IV) Reversible Redox Transitions
The most prominent redox process in hydrated iridium oxide is the reversible transition between the Ir(III) and Ir(IV) oxidation states. ufop.br This transition is responsible for the characteristic pseudocapacitive and electrochromic properties of the material. The reaction can be represented as:
IrO(OH)·nH₂O + H⁺ + e⁻ ↔ Ir(OH)₂·nH₂O
This process involves the injection or ejection of both an electron and a counter-ion (typically a proton or hydroxyl ion) to maintain charge neutrality within the oxide film. ufop.br The formal potential of this redox couple is sensitive to the pH of the electrolyte. In some cases, a pre-peak preceding the main Ir(III)/Ir(IV) transition is observed in voltammograms, which has been attributed to the oxidation of Ir(III) sites near the metal/oxide interface. researchgate.net The ability to readily cycle between these oxidation states is a key factor in the material's high charge storage capacity. eiclabs.com
Charge Storage and Pseudocapacitive Mechanisms in Hydrated Iridium Oxides
Hydrated iridium oxides are renowned for their excellent pseudocapacitive behavior, which allows for high rates of charge and discharge. Unlike electrical double-layer capacitance, which involves purely electrostatic charge accumulation at the electrode-electrolyte interface, pseudocapacitance in iridium oxide arises from fast and reversible Faradaic reactions occurring at or near the surface of the material. ufop.br
The primary mechanism for charge storage is the Ir(III)/Ir(IV) redox transition. nih.gov The porous and hydrated nature of the oxide film facilitates rapid ion transport, allowing for the efficient utilization of the electrochemically active surface area. ufop.br The degree of hydration and the porous structure of the oxide layer significantly influence the ionic transport and, consequently, the charge storage capacity. ufop.br The large capacitance exhibited by these systems is a combination of both double-layer capacitance and the dominant pseudocapacitance associated with the surface redox reactions. ufop.br Sputtered iridium oxide films (SIROFs) are particularly noted for their high charge-storage capacity, making them suitable for applications requiring primarily charging current during stimulation. nih.gov
The following table summarizes the charge storage capacity of different forms of iridium oxide films:
| Iridium Oxide Film Type | Charge Storage Capacity (mC/cm²) |
| Electrodeposited Iridium Oxide Film (EIROF) | >25 |
| Activated Iridium Oxide Film (AIROF) | 1-3 (with 0.2 ms (B15284909) pulses) |
This data is compiled from various sources and represents typical values.
Electrode Interface Phenomena and Dynamics
The performance of iridium(IV) oxide dihydrate electrodes is critically dependent on the phenomena occurring at the electrode-electrolyte interface and the dynamics of charge and mass transport within the electrode material.
Electrochemical Activation Processes for Iridium Oxide Films
Electrochemical activation is a common procedure used to enhance the performance of iridium oxide films. This process typically involves cycling the potential of an iridium metal electrode in an aqueous electrolyte between the potentials for hydrogen and oxygen evolution. eiclabs.com This activation process grows a hydrated oxide layer on the iridium surface, often referred to as an activated iridium oxide film (AIROF). eiclabs.com The number of activation pulses and the total activation charge directly influence the properties of the resulting film, including its impedance and charge density. researchgate.net
The activation process leads to a significant increase in the electroactive surface area. rsc.org Cyclic voltammetry can be used to monitor the growth of charge under different conditions, showing a direct logarithmic relationship with time, which is accompanied by a fractional decay in kinetic activity under potentiodynamic conditions. rsc.org While this activation enhances performance, it can also be associated with mild material dissolution. rsc.org An extended period of potentiostatic operation can lead to an irreversible transformation of the hydrated oxide into a more condensed, dehydrated form. rsc.org
Impedance Characteristics and Ion Transport within Iridium Oxide Electrodes
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the interfacial properties and ion transport dynamics of iridium oxide electrodes. The impedance of activated iridium oxide films generally decreases at low and intermediate frequencies as the number of activation pulses increases. researchgate.net This reduction in impedance correlates with an increase in the steady-state diffusion electroactive area and the charge density of the electrode. researchgate.net
A two-time constant equivalent circuit is often used to model the impedance of activated iridium. researchgate.net The impedance spectra of sputtered iridium oxide films (SIROFs) have been analyzed using a model that considers contributions from both the bare surface and a porous component, based on the de Levie model for porous electrodes. nih.govresearchgate.net This analysis allows for the determination of the effective capacitance of the system, which can range from 32 mF/cm² to 93 mF/cm² depending on the applied potential. nih.govresearchgate.net The impedance analysis suggests that a significant portion of the iridium in the film contributes to the electrode capacitance. nih.gov
The table below presents typical impedance and capacitance values for sputtered iridium oxide films at different potentials:
Data obtained from impedance analysis of SIROF micro-electrodes. nih.govresearchgate.net
Electrocatalytic Reaction Mechanisms
Iridium(IV) oxide is a benchmark electrocatalyst, particularly for the oxygen evolution reaction (OER) in acidic media, a critical process in water electrolysis for hydrogen production. nih.govresearchgate.net The high activity of amorphous or poorly crystalline iridium oxides compared to their crystalline counterparts has been a subject of intense research. nih.gov
The electrocatalytic activity is strongly linked to the material's structure rather than the initial iridium oxidation state. nih.gov Short-range ordering, corresponding to very small crystal sizes (sub-2 nm), appears to be a key driver of activity. nih.gov During the OER, surface iridium hydroxo (Ir-OH) species are considered to be crucial intermediates. researchgate.net These sites are converted to oxide sites, proceeding through an -OOH intermediate. mdpi.com The simultaneous formation of Ir(V) centers has been proposed to be responsible for the catalytic activity, as its subsequent two-electron reduction to Ir(III) can oxidize water to produce an oxygen molecule. mdpi.com
Several possible catalytic cycles for the OER on IrO₂ have been proposed, involving oxidation-reduction reactions of the iridium center, the adsorbed oxygen species, or Ir=O states. mdpi.comresearchgate.net Computational studies have been employed to investigate the reaction pathways and free energy diagrams for water oxidation on IrO₂ surfaces. researchgate.net While iridium oxide is highly active, its long-term stability and dissolution during the OER remain significant challenges. researchgate.netnih.gov
Oxygen Evolution Reaction (OER) Pathways and Kinetics on Iridium Oxide Surfaces
The electrochemical oxidation of water, known as the oxygen evolution reaction (OER), is a critical process in energy conversion technologies like water electrolyzers. Iridium oxides, including the hydrated form, are benchmark catalysts for OER, particularly in acidic environments, owing to their unique combination of activity and stability. researchgate.netsciopen.com The mechanism of OER on iridium oxide surfaces is complex and has been the subject of extensive research, leading to the proposal of several reaction pathways.
The most traditionally accepted pathway is the adsorbate evolution mechanism (AEM) . This mechanism involves a series of proton-coupled electron transfer steps where water molecules adsorb onto active iridium sites, followed by sequential deprotonation and oxidation to form key intermediates such as adsorbed hydroxyl (OH), oxo (O), and hydroperoxyl (*OOH). scholarsportal.info The formation of the O-O bond is often considered the rate-determining step. researchgate.net
Recent advanced computational and spectroscopic studies have brought forth alternative or complementary mechanisms. acs.org A significant proposal is the lattice oxygen mechanism (LOM) , where lattice oxygen atoms from the iridium oxide structure itself participate directly in the OER process. This pathway involves the formation of oxygen vacancies at the catalyst surface. rsc.orgacs.org
Another computationally revealed pathway is a bi-nuclear mechanism , which suggests a departure from the single-site (OOH) route. In this model, the O₂ molecule is formed through the association of two adjacent surface oxo groups (O), involving an Ir–OOOO–Ir transition state, while the iridium atoms maintain their stable coordination. researchgate.netyoutube.com This pathway is considered to be favored on crystalline IrO₂, explaining its high stability, as it avoids the direct splitting of the Ir-O bond during O₂ evolution. researchgate.net
The kinetics of the OER on iridium oxide surfaces are influenced by the material's structure. Amorphous, hydrated iridium oxides generally exhibit higher OER activity compared to their crystalline, anhydrous counterparts. wikipedia.orgresearchgate.net However, this higher activity can sometimes be associated with lower stability under operational stress. researchgate.net The electrochemical kinetics are often evaluated using Tafel plots, which relate the overpotential to the logarithm of the current density. For OER on iridium oxide in acidic media, Tafel slopes are typically reported in the range of 30–45 mV dec⁻¹. acs.org
| Mechanism | Key Feature | Proposed Rate-Determining Step | Primary Surface Intermediates |
|---|---|---|---|
| Adsorbate Evolution Mechanism (AEM) | Reaction proceeds via intermediates adsorbed on a single Ir active site. | Formation of OOH or O-O bond formation from *O. scholarsportal.inforesearchgate.net | OH, O, *OOH |
| Lattice Oxygen Mechanism (LOM) | Participation of oxygen atoms from the oxide lattice. rsc.org | Formation and filling of oxygen vacancies. | Lattice O, Oxygen Vacancies |
| Bi-nuclear Mechanism | O-O bond formation between two adjacent *O groups. researchgate.netyoutube.com | Association of two *O species via an Ir-OOOO-Ir transition state. | O, Ir-OO entities |
Hydrogen Evolution Reaction (HER) Kinetics on Iridium Films
While iridium and its oxides are primarily lauded for their OER performance, they also exhibit catalytic activity for the hydrogen evolution reaction (HER). The HER is the cathodic counterpart to the OER in water electrolysis. Iridium's performance in HER is notable, and modifications of other materials with iridium have been shown to substantially improve HER kinetics. researchgate.net
Research on iridium-modified nickel foam materials, for instance, has demonstrated a significant enhancement in HER kinetics in alkaline solutions (0.1 M NaOH) compared to unmodified nickel foam. researchgate.net This highlights the intrinsic catalytic nature of the deposited iridium. The mechanism for HER in alkaline media involves an additional water dissociation step to generate protons, which is often a kinetic bottleneck.
In acidic media, the HER mechanism is more direct, typically proceeding through the Volmer step (proton adsorption), followed by either the Heyrovsky step (electrochemical desorption) or the Tafel step (recombinative desorption). The kinetics of HER on carbon-supported iridium catalysts have been shown to be pH-dependent, with a linear decrease in activity observed as the pH increases.
Recent studies on IrFe nanoalloys supported on N-doped carbon have shown exceptional HER performance in alkaline media, even surpassing that of the commercial Pt/C benchmark at high current densities. This superior activity is attributed to a modulated electronic structure and a high density of active sites. scholarsportal.info
| Catalyst | Electrolyte | Overpotential (mV) @ 100 mA cm⁻² | Overpotential (mV) @ 1000 mA cm⁻² |
|---|---|---|---|
| IrFe/NC | 1 M KOH | 105 | 850 |
| Commercial Ir/C | 1 M KOH | >150 (approx.) | Not Reported |
| Commercial 40% Pt/C | 1 M KOH | ~110 | 1170 |
Identification of Active Sites and Reaction Intermediates on Iridium Oxides
Understanding the precise nature of the active sites and reaction intermediates on iridium oxides during the OER is crucial for designing more efficient catalysts. It is widely accepted that the active surface of iridium during OER is not metallic iridium but rather a hydrated, and often amorphous, form of iridium oxide or oxyhydroxide. researchgate.netwikipedia.org This amorphous structure is believed to offer greater structural flexibility, which is beneficial for the catalytic process. wikipedia.org
There has been considerable scientific discussion regarding the exact atomic location of the active sites. One prominent theory posits that coordinately unsaturated iridium cations (Ir*) serve as the primary adsorption sites for water and subsequent intermediates. researchgate.net However, other advanced computational models suggest that on crystalline IrO₂(110), the top-most surface oxygen atoms act as the fixed, redox-active sites for the OER pathway. researchgate.netyoutube.com In this model, the underlying iridium atoms play an indirect role, maintaining a stable coordination while enabling the electronic activity of the surface oxygen. researchgate.net Studies using techniques like electrochemical scanning tunneling microscopy (EC-STM) on amorphous iridium oxide surfaces have indicated that the OER shows little structure-sensitivity, with terraces, steps, and concavities exhibiting similar activity. wikipedia.org
In-situ and operando spectroscopic studies have been instrumental in identifying key reaction intermediates. During the OER, the iridium surface is covered with adsorbed species such as *OH, *O, and *OOH. scholarsportal.info A pivotal discovery has been the identification of highly reactive, electrophilic O(I⁻) species within the mixed-valent iridium(III)/iridium(IV) oxide matrix under OER conditions. researchgate.net The concentration of these electrophilic oxygen species has been observed to correlate positively with the rate of oxygen evolution, suggesting they are directly involved in the rate-determining O-O bond formation step. The ability of amorphous iridium oxyhydroxides to host these reactive O(I⁻) species is thought to explain their superior catalytic performance compared to more crystalline forms of IrO₂. researchgate.net
| Component | Description | Supporting Evidence |
|---|---|---|
| Proposed Active Sites | Coordinately Unsaturated Iridium Cations (Ir) | Traditional adsorbate evolution models. researchgate.net |
| Top-most Surface Oxygen Atoms | Computational studies on crystalline IrO₂(110). researchgate.netyoutube.com | |
| Key Intermediates | Adsorbed Hydroxyl (OH), Oxo (O), Hydroperoxyl (OOH) | Standard intermediates in the adsorbate evolution mechanism. scholarsportal.info |
| Electrophilic O(I⁻) Species | In-situ X-ray spectroscopy; concentration correlates with OER activity. researchgate.net |
Electrocatalysis for Water Splitting
Iridium(IV) oxide dihydrate and its derivatives are paramount in the field of electrocatalysis, particularly for the process of water splitting. This process, which decomposes water into hydrogen and oxygen, is a cornerstone of green hydrogen production technologies. The efficiency of water splitting is often limited by the sluggish kinetics of the oxygen evolution reaction (OER) at the anode. Iridium oxides have emerged as the state-of-the-art catalysts for the OER in acidic environments, such as those found in proton exchange membrane (PEM) water electrolyzers, due to their unique combination of activity and stability. acs.orgrsc.org
Oxygen Evolution Reaction (OER) Catalysts Based on Iridium Oxides
Iridium oxide-based materials are the leading catalysts for the OER in acidic media, a critical component of PEM water electrolysis. nih.gov Their effectiveness stems from a balance between catalytic activity and durability in the harsh, corrosive, and highly oxidative environment of the anode. acs.orgresearchgate.net The development of advanced iridium oxide catalysts focuses on maximizing iridium utilization and enhancing long-term stability to make green hydrogen production economically viable. nih.gov
The performance of iridium oxide catalysts in the oxygen evolution reaction (OER) is significantly influenced by their crystallinity. A general consensus in the field is that amorphous iridium oxides exhibit higher intrinsic activity for the OER compared to their crystalline counterparts. nih.govresearchgate.net This enhanced activity is often attributed to a more flexible atomic structure, a higher concentration of defects, and the presence of more reactive surface species like hydroxylated iridium suboxides (Irδ+ where δ < 4). rsc.orgacs.org Amorphous structures are believed to better accommodate the geometric changes required for the OER mechanism. rsc.org
However, this higher activity often comes at the cost of reduced stability. Amorphous iridium oxides are generally less stable and more prone to dissolution in the harsh acidic and high-potential conditions of the OER. rsc.org In contrast, crystalline iridium oxides, particularly the rutile phase (IrO₂), are considered more stable and durable, though they typically display lower initial activity. nih.gov The trade-off between activity and stability is a central challenge in the design of iridium-based OER catalysts. nih.gov Studies have shown that catalysts can contain a mixture of amorphous and crystalline phases, and the ratio of these phases can be tuned, for instance by calcination temperature, to optimize the balance between performance and durability. nih.gov
| Iridium Oxide Form | Key Performance Characteristic | Reasoning | Reference |
|---|---|---|---|
| Amorphous IrOₓ | Higher OER Activity | Increased structural flexibility, presence of hydroxylated iridium suboxide species, and more active sites. | nih.govrsc.orgacs.org |
| Crystalline IrO₂ (Rutile) | Higher Stability and Durability | More ordered and stable crystal structure, leading to lower dissolution rates in acidic media. |
Research has demonstrated that reducing the particle size of iridium oxide to the nanoscale is an effective strategy to increase the surface-to-volume ratio. For instance, iridium oxide nanoparticles with a size of approximately 1.7 nm and a specific surface area of 150 m²/g have shown very high OER activity. figshare.comresearchgate.net However, simply increasing the surface area is not the only factor. The morphology of the nanoparticles also plays a crucial role. Different shapes, such as nanorods, nanocubes, and layered structures, expose different crystal facets and surface atom arrangements, which can have varying intrinsic activities. rsc.orgfigshare.com For example, IrO₂ nanorods have been found to exhibit higher catalytic activity compared to nanocubes and commercial nanoparticles due to a larger ECSA and greater accessibility to active sites. rsc.org Furthermore, the morphology can influence mass transport properties, such as the efficient removal of oxygen bubbles from the catalyst surface, which is vital for maintaining high activity at high current densities. acs.org
| Parameter | Influence on OER Activity | Example Finding | Reference |
|---|---|---|---|
| Particle Size | Smaller particles generally lead to higher surface area and more active sites. | 1.7 ± 0.4 nm particles with a specific surface area of 150 m² g⁻¹ showed the highest OER activity in one study. | figshare.comresearchgate.net |
| Morphology | Particle shape (e.g., nanorods, nanocubes) affects the type of exposed crystal facets and the accessibility of active sites. | IrO₂ nanorods demonstrated superior catalytic activity over nanocubes and commercial nanoparticles. | rsc.org |
| Porosity | High porosity can enhance mass transport and expose more active sites. | Layered iridium oxide with high open porosity showed excellent performance in PEMWEs. | chinesechemsoc.org |
Doping iridium oxide with other metallic elements is a widely explored strategy to enhance its performance and stability for the oxygen evolution reaction (OER). The introduction of dopant atoms into the iridium oxide crystal lattice can modify its electronic structure, create defects such as oxygen vacancies, and alter the binding energies of OER intermediates, thereby boosting catalytic activity. rsc.orgnih.gov
A variety of metals, including both noble and non-noble elements, have been investigated as dopants. For example, doping with elements like copper (Cu), neodymium (Nd), and cerium (Ce) has been shown to improve OER activity. rsc.orgnih.govacs.org The enhancement is often attributed to the dopant-induced modification of the electronic environment of the iridium active sites, which can optimize the adsorption and desorption of oxygen-containing species. rsc.orgacs.org For instance, Nd doping can break the long-range order of the IrO₂ crystal structure, creating a more disordered structure with more oxygen vacancies, which in turn enhances activity. nih.gov
Doping can also significantly improve the stability of the catalyst. Some dopants, such as tungsten (W), can stabilize the iridium oxide structure at high anodic potentials, suppressing its dissolution and leading to enhanced durability. rsc.orgrsc.org Theoretical studies suggest that subsurface doping can be particularly effective in regulating the electronic properties of the surface iridium active sites while maintaining structural stability. rsc.org
| Dopant Element | Observed Effect on OER Performance | Proposed Mechanism of Enhancement | Reference |
|---|---|---|---|
| Neodymium (Nd) | Lowered overpotential and superior durability compared to commercial IrO₂. | Breaks long-range order, creates oxygen vacancies, and tailors the electronic structure of Ir. | nih.gov |
| Cerium (Ce) | Low overpotential (224 mV at 10 mA cm⁻²) and excellent stability for 100 hours. | Modifies the electronic structure of IrO₂, decreasing the energy barrier of the rate-determining step. | acs.org |
| Copper (Cu) | Improved OER activity in acidic, neutral, and basic media. | Induces Jahn-Teller distortion in IrO₆ octahedra and creates oxygen vacancies. | rsc.org |
| Chromium (Cr) | Demonstrated over two times greater activity than pure IrOₓ. | DFT calculations suggest Cr active sites have improved oxygen binding energetics. | dtu.dk |
| Tantalum (Ta) & Thulium (Tm) | Exhibited a low overpotential of 198 mV at 10 mA cm⁻² and stable operation for 500 hours. | Maintained valence state and strain effects caused by doping. | rsc.org |
Thin film architectures of iridium oxide have emerged as a promising platform for developing highly efficient and stable catalysts for the oxygen evolution reaction (OER). researchgate.net Compared to traditional nanoparticle-based catalysts, thin films offer several distinct advantages, including a well-defined and uniform catalytic interface, which facilitates fundamental studies of reaction mechanisms. researchgate.netmdpi.com The controlled deposition of thin films allows for precise tuning of thickness, composition, and morphology, which are critical for optimizing catalytic performance. mdpi.com
One of the key benefits of thin film catalysts is their excellent mechanical strength and adhesion to the substrate, which contributes to their long-term stability during operation. mdpi.com Techniques like physical vapor deposition (PVD), pulsed laser deposition (PLD), and atomic layer deposition (ALD) enable the fabrication of dense, uniform films with controlled structures. mdpi.com These methods can also be used to create binary or multimetallic iridium-based thin films, which can exhibit enhanced catalytic activity through synergistic effects between the constituent metals. dtu.dkacs.org For example, systematic investigations of bimetallic Ir-based thin films have identified compositions like Ir-Cr that show significantly higher activity than pure iridium oxide. dtu.dk Furthermore, epitaxial thin film growth has been utilized to stabilize metastable phases of iridium oxide that are inaccessible in bulk form but possess potentially superior catalytic properties. escholarship.org
The stability and durability of iridium oxide catalysts are of paramount importance for the practical application of proton exchange membrane water electrolyzers (PEMWEs), given the harsh acidic and highly oxidative conditions at the anode. researchgate.netmatthey.com Iridium-based materials are among the very few that can withstand these demanding conditions, but they are still susceptible to degradation over time, primarily through dissolution. acs.orgresearchgate.net
Understanding the mechanisms of iridium dissolution is crucial for designing more durable catalysts. rsc.org The dissolution rate is influenced by several factors, including the catalyst's crystallinity, particle size, the presence of dopants, and the operating potential. rsc.org Generally, more crystalline forms of iridium oxide, such as the rutile phase, exhibit greater stability and lower dissolution rates compared to their amorphous counterparts. The dissolution process itself is complex and can be linked to the OER mechanism, with higher oxidation states of iridium being more prone to forming soluble species. rsc.org
Advanced Applications in Energy Conversion and Storage Leveraging Iridium Iv Oxide Dihydrate
Iridium(IV) oxide, particularly in its hydrated form, is a important material in advanced energy applications due to its exceptional electrochemical properties, including high catalytic activity and stability. samaterials.comwikipedia.org These characteristics make it a critical component in devices for energy conversion and storage, such as electrolyzers, fuel cells, and supercapacitors. samaterials.comfuelcellsetc.com
Emerging Applications and Future Research Directions of Iridium Iv Oxide Dihydrate
Environmental Remediation Technologies
The robust nature and catalytic efficiency of iridium oxide make it a promising candidate for tackling environmental pollutants through advanced remediation techniques.
Advanced Oxidation Processes (AOPs) are a set of technologies designed to mineralize persistent organic pollutants in water and wastewater. The efficacy of these processes often hinges on the generation of highly reactive oxygen species, such as hydroxyl radicals. Iridium oxide is recognized as a state-of-the-art electrocatalyst for the oxygen evolution reaction (OER), a critical step in electrochemical AOPs where water is oxidized to produce molecular oxygen and protons. mdpi.comrsc.orgrsc.org This high catalytic activity for OER is crucial for improving the efficiency of pollutant degradation. mdpi.com
The mechanism of OER on iridium oxide surfaces involves the adsorption of water molecules and the formation of intermediate species like -OOH. mdpi.com The transition between Ir(III) and Ir(IV) oxidation states is also exploited in its catalytic cycles. mdpi.comunipv.it Isotope-labelling studies have revealed that in hydrous iridium oxide, –Ir(III)OOH species can directly contribute to oxygen evolution from the lattice structure, a mechanism that differs from rutile IrO₂. rsc.org This inherent ability to facilitate oxidation reactions suggests a strong potential for IrO₂·2H₂O to act as a catalyst in AOPs, breaking down complex organic molecules into simpler, less harmful substances. Research into nanostructured iridium oxides, which offer a higher surface area, is expected to further enhance this catalytic activity. mdpi.com
Catalytic ozonation is an AOP that utilizes a solid catalyst to enhance the decomposition of ozone (O₃) in water, leading to the formation of highly potent hydroxyl radicals (•OH). mdpi.com This process is effective for degrading pollutants that are resistant to ozonation alone. nih.gov While various metal oxides have been investigated for this purpose, the application of iridium oxide is a largely unexplored but promising avenue. mdpi.comnih.gov
The mechanism in heterogeneous catalytic ozonation often involves the adsorption of ozone and organic compounds onto the catalyst's surface, where surface hydroxyl groups can initiate the decomposition of ozone into radicals. nih.gov Given the known ability of iridium oxide to interact with water and hydroxyl species during the OER, it is hypothesized that it could serve as an effective catalyst for promoting radical generation from ozone. mdpi.comnih.gov The high stability of iridium oxide in acidic and corrosive environments is an additional advantage, suggesting it could offer superior durability compared to other catalysts in ozonation systems. mdpi.com Future research is needed to validate the efficacy of Iridium(IV) oxide dihydrate in these systems and to understand the specific surface interactions between the catalyst, ozone, and target pollutants.
Advanced Sensor Development Utilizing Iridium Oxide
Iridium oxide has been extensively studied for sensor applications, primarily due to its excellent electrochemical stability, biocompatibility, and sensitive potentiometric response to pH changes. mdpi.comresearchgate.net The sensing mechanism relies on the reversible redox transition between different oxidation states of iridium, specifically the Ir(III)/Ir(IV) couple, which involves the exchange of protons with the electrolyte. mdpi.com
Iridium oxide-based pH sensors exhibit a fast, linear, and near-Nernstian or super-Nernstian response over a wide pH range. researchgate.netresearchgate.net They can be fabricated through various methods, including electrodeposition and sputtering, allowing for the creation of robust solid-state sensors for diverse environments, from in vivo biological measurements to remote water monitoring. mdpi.comresearchgate.net
More recently, research has expanded to non-enzymatic glucose sensing. mdpi.comnih.gov Nanostructured iridium oxide has demonstrated the ability to directly oxidize glucose, offering a promising alternative to enzyme-based sensors which can suffer from instability. mdpi.comnih.gov These sensors show high sensitivity and good performance in biological fluids like human serum. nih.gov The detection targets for iridium oxide-based sensors have broadened to include hydrogen peroxide, glutamate, and metal ions. mdpi.comxjtlu.edu.cn
| Sensor Type | Analyte | Key Performance Metrics | Source(s) |
| Potentiometric pH Sensor | H⁺ ions | Sensitivity: -57.9 mV/pH to -73.7 mV/pH | researchgate.netresearchgate.net |
| Non-enzymatic Glucose Sensor | Glucose | Sensitivity: 638 μA μM⁻¹cm² | nih.gov |
| Amperometric Glucose Sensor | Glucose | Repeatable response at 0.68 V | mdpi.com |
This table presents a selection of reported performance data for iridium oxide-based sensors.
Integration in Polymer Actuators and Functional Devices
Electroactive polymers (EAPs) are materials that change shape or size when stimulated by an electric field, making them suitable for applications in soft robotics and artificial muscles. mit.eduutas.edu.au The integration of Iridium(IV) oxide dihydrate into the electrodes of EAP actuators has been shown to significantly enhance their performance. researchgate.net
In one study, an actuator was developed using an electrode composed of IrO₂·2H₂O, vapor-grown carbon nanofibers (VGCFs), and an ionic liquid. researchgate.net The actuation mechanism in this system is a hybrid, leveraging both the electrostatic double-layer capacitor (EDLC) effect from the carbon nanofibers and the faradaic capacitor (FC) mechanism from the redox reactions of the iridium oxide. researchgate.net This synergistic effect results in superior performance compared to actuators based solely on carbon nanotubes (which rely only on the EDLC mechanism). researchgate.net
The faradaic contribution from the iridium oxide allows for greater charge storage and ion movement, leading to more pronounced mechanical deformation. This results in actuators that can generate larger strains and higher blocking forces, which are critical performance metrics for these devices. researchgate.net
| Actuator Electrode Composition | Maximum Strain | Maximum Blocking Force Stress | Primary Actuation Mechanism | Source(s) |
| IrO₂·2H₂O/VGCF/EMI[BF₄] | 0.75% | 2.58 MPa | EDLC + Faradaic | researchgate.net |
| SWCNT-only | ~0.42% | ~1.98 MPa | EDLC | researchgate.net |
This table compares the performance of a polymer actuator with Iridium(IV) oxide dihydrate to one based on single-walled carbon nanotubes (SWCNT). Data is derived from reported values. researchgate.net
Future Perspectives and Unexplored Research Avenues for Iridium(IV) Oxide Dihydrate
The unique properties of Iridium(IV) oxide dihydrate open up numerous avenues for future research and application development. A key direction is the rational design of nanostructures—such as nanotubes, nanorods, and porous thin films—to maximize the electrochemically active surface area. mdpi.com This is expected to boost performance in catalysis, sensing, and energy storage applications. mdpi.com
In environmental remediation , the primary unexplored area is the direct application and testing of iridium oxide catalysts within AOP systems, particularly in catalytic ozonation for the degradation of persistent pharmaceuticals and other micropollutants. mdpi.com Understanding the degradation pathways and the catalyst's long-term stability under operational conditions will be crucial. rsc.org
For sensors , future work will likely focus on improving selectivity for analytes other than pH and glucose. mdpi.com Developing multi-modal sensors capable of detecting several species simultaneously is a significant challenge. Furthermore, enhancing the long-term stability and reliability of these sensors in complex biological or environmental matrices remains a priority. mdpi.comnih.gov
In the field of functional devices , optimizing the interface between iridium oxide and the polymer matrix in actuators could lead to even greater improvements in strain, force, and response speed. researchgate.net Exploring its use in other smart devices, such as electrochromic windows where its color changes with its oxidation state, also warrants further investigation. mdpi.com
Finally, a deeper fundamental understanding of the surface chemistry and reaction mechanisms is essential across all application areas. rsc.org Advanced in-situ and operando characterization techniques will be invaluable for observing the catalyst's structural and electronic changes during operation, paving the way for the design of next-generation materials with tailored properties. rsc.orgresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
